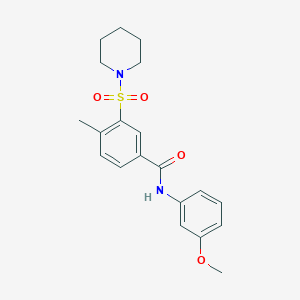![molecular formula C17H26N2O3S B4246429 2-[benzenesulfonyl(methyl)amino]-N-cyclooctylacetamide](/img/structure/B4246429.png)
2-[benzenesulfonyl(methyl)amino]-N-cyclooctylacetamide
Übersicht
Beschreibung
2-[benzenesulfonyl(methyl)amino]-N-cyclooctylacetamide: is an organic compound that features a cyclooctyl group, a methyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-cyclooctylacetamide typically involves the following steps:
Formation of Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with ammonia or an amine under suitable conditions.
Introduction of Cyclooctyl Group: The cyclooctyl group can be introduced via a nucleophilic substitution reaction using cyclooctyl halide and a suitable base.
Addition of Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or methyl bromide.
Attachment of Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using phenylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl and phenylsulfonyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the phenylsulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and cyclooctyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products:
Oxidation Products: Cyclooctyl ketones, sulfonic acids.
Reduction Products: Cyclooctyl alcohols, sulfonamides.
Substitution Products: Substituted glycinamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein structure and function.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, warranting further investigation.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: It serves as a building block in the production of various chemicals and intermediates.
Vergleich Mit ähnlichen Verbindungen
- N~2~-benzyl-N~1~-cyclooctyl-N~2~-(methylsulfonyl)glycinamide
- 2-[benzenesulfonyl(methyl)amino]-N-cyclooctylacetamide
Comparison:
- Structural Differences: The presence of different substituents, such as benzyl or methylsulfonyl groups, can significantly alter the compound’s chemical properties and reactivity.
- Unique Properties: this compound’s unique combination of cyclooctyl, methyl, and phenylsulfonyl groups imparts distinct steric and electronic characteristics, making it suitable for specific applications in catalysis, drug development, and material science.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-cyclooctylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-19(23(21,22)16-12-8-5-9-13-16)14-17(20)18-15-10-6-3-2-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11,14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZHBKWUTLZNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCCCC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B4246353.png)
![7-chloro-1-(4-ethylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4246360.png)
![methyl 2-{[(benzylamino)(oxo)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4246361.png)
![N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide](/img/structure/B4246371.png)
![N-[4-(benzylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B4246382.png)

![13,17-bis(furan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4246391.png)
![3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4246406.png)
![N-BENZYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE](/img/structure/B4246421.png)
![1,3-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4246436.png)


![N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide](/img/structure/B4246450.png)
